6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole
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Overview
Description
6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 6th position and a piperidine ring at the 2nd position.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with the COX enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins. The inhibition of these enzymes by this compound prevents this conversion, disrupting the production of prostaglandins . This disruption can lead to downstream effects such as reduced inflammation and pain .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This decrease can lead to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .
Biochemical Analysis
Biochemical Properties
It has been found that benzothiazole derivatives can interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .
Cellular Effects
The cellular effects of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole are currently unknown. Benzothiazole derivatives have been reported to have various effects on cells. For example, some benzothiazole derivatives have shown anti-inflammatory and analgesic activities .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the COX enzymes, which are involved in the biosynthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The intermediate compounds are often purified and characterized using techniques such as IR, 1H, 13C NMR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-9-4-5-10-11(8-9)16-12(14-10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMJDZQHGJUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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